molecular formula C11H15NO B2969930 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one CAS No. 892157-47-0

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one

Cat. No. B2969930
CAS RN: 892157-47-0
M. Wt: 177.247
InChI Key: IMKFGDHZVCABHA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one, commonly known as 4-Aminophenyl-2,2-dimethylpropane-1-one, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 173.5 °C. 4-Aminophenyl-2,2-dimethylpropane-1-one is widely used in the synthesis of various compounds, such as pharmaceuticals, dyes, pesticides, and other organic compounds.

Scientific Research Applications

Comprehensive Analysis of 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one Applications

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Covalent Organic Frameworks (COFs)

Synthesis and Properties: COFs are crystalline, porous polymers that are ideal for constructing materials with precise pore sizes and functionalities. The compound can serve as a monomer that contributes to the rigidity and functionality of COFs .

Applications: Due to its structural properties, it can be used to create COFs with high surface areas and thermal stability, making them suitable for gas adsorption, energy storage, and catalysis .

Sensing Applications

Detection Mechanisms: Boronic acids and derivatives are known for their ability to form reversible covalent bonds with diols, which is a key interaction in sensing applications. The aminophenyl group in the compound can be utilized for the development of sensors, particularly for detecting sugars and other diol-containing molecules .

Applications: This compound could be used in the design of electrochemical sensors, which could have implications in medical diagnostics and environmental monitoring .

Polymer Chemistry

Material Design: The compound’s structure allows it to be incorporated into polymers, enhancing their properties. For instance, it can be used to introduce aminophenyl groups into polymers, which can then be further functionalized .

Applications: Such polymers could be used in advanced filtration systems, gas separation technologies, and even in the creation of responsive materials for drug delivery systems .

Mechanism of Action

Target of Action

The compound “1-(4-Aminophenyl)-2,2-dimethylpropan-1-one” is a synthetic derivative that has been evaluated for its antitrypanosomiasis activity. The primary targets of this compound are the protein targets of the evolutionary cycle of T. cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

The compound interacts with its targets through molecular docking and dynamics. For instance, it acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .

Biochemical Pathways

cruzi, which suggests that it may affect the pathways related to the life cycle of this parasite .

Pharmacokinetics

The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability. It can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose. The estimated LD50 rate >500 mg/kg is indicative of a low incidence of lethality by ingestion .

Result of Action

The compound has shown effectiveness against Trypomastigotes, with an in vitro LC50 in the order of 178.9±23.9, similar to the reference drug BZN . This suggests that the compound has a significant inhibitory effect on the proliferation of parasites.

properties

IUPAC Name

1-(4-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKFGDHZVCABHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one

CAS RN

892157-47-0
Record name 1-(4-aminophenyl)-2,2-dimethylpropan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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